molecular formula C17H24BrN B12731816 Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide CAS No. 102206-75-7

Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide

Cat. No.: B12731816
CAS No.: 102206-75-7
M. Wt: 322.3 g/mol
InChI Key: RBBKURBPCKRHDE-UHFFFAOYSA-N
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Description

Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide is a chemical compound with a complex structure that includes a pyridine ring and a phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide typically involves the reaction of pyridine derivatives with phenylcyclohexyl bromide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar structures, such as 2,6-dimethylpyridine or 3,5-dimethylpyridine, share some chemical properties but differ in their biological activities.

    Phenylcyclohexyl derivatives: Compounds like 1-phenylcyclohexanol or 1-phenylcyclohexanone have similar structural features but may have different reactivity and applications.

Uniqueness

Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide is unique due to its specific combination of a pyridine ring and a phenylcyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

102206-75-7

Molecular Formula

C17H24BrN

Molecular Weight

322.3 g/mol

IUPAC Name

1-(1-phenylcyclohexyl)-3,6-dihydro-2H-pyridine;hydrobromide

InChI

InChI=1S/C17H23N.BrH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,3-5,8,10-11H,2,6-7,9,12-15H2;1H

InChI Key

RBBKURBPCKRHDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC=CC3.Br

Origin of Product

United States

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